

comparing hole mobility in OFETs with different thienothiophene co-polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothieno[3,2-*b*]thiophene

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A Comparative Guide to Hole Mobility in OFETs Featuring Thienothiophene Co-polymers

For researchers and scientists at the forefront of organic electronics, the selection of semiconductor materials is a critical determinant of device performance. Among the various classes of organic semiconductors, thieno[3,2-*b*]thiophene-based co-polymers have garnered significant attention due to their exceptional charge transport properties, making them prime candidates for Organic Field-Effect Transistors (OFETs). This guide presents an objective comparison of the hole mobility of prominent thienothiophene co-polymers, supported by experimental data to inform material selection and experimental design.

The rigid and planar structure of the thieno[3,2-*b*]thiophene unit, when incorporated into a polymer backbone, promotes strong intermolecular π - π stacking, which is crucial for efficient charge hopping between polymer chains. The electronic properties and, consequently, the hole mobility of these co-polymers can be finely tuned by pairing the thienothiophene moiety with various electron-donating or electron-accepting co-monomer units. This guide focuses on a comparative analysis of hole mobility in several key thienothiophene-based co-polymers, highlighting the influence of the co-monomer on device performance.

Comparative Performance of Thienothiophene-Based Co-polymers

The hole mobility of thienothiophene co-polymers is significantly influenced by the choice of the co-monomer. Donor-acceptor (D-A) co-polymers, in particular, have demonstrated high charge

carrier mobilities. Below is a summary of the performance of OFETs based on different thienothiophene co-polymers.

Polymer Abbreviation	Co-monomer Unit	Reported Hole Mobility (cm ² /Vs)	On/Off Ratio	Threshold Voltage (V)	Device Architecture
PDBT-co-TT	Diketopyrrolo pyrrole (DPP)	up to 0.94 ^[1]	-	-	-
P1 (DPP- Thieno[3,2- b]thiophene- co-thiophene)	Diketopyrrolo pyrrole (DPP) & Thiophene	up to 1.95 ^[2] ^[3]	10 ⁴ - 10 ⁵	-68 to -78 (for holes) ^[2]	Top-Gate, Bottom- Contact ^[2]
DPPT-TT	Diketopyrrolo pyrrole (DPP)	> 1 (balanced with electron mobility) ^[4]	-	-	Optimized architecture ^[4]
TT-BT (with nonyl side chain)	Benzothiadiazole (BT)	0.1 ^{[5][6]}	3.5 x 10 ³ ^{[5][6]}	< -3 ^[5]	Bottom-Gate, Top- Contact ^[5]
P(DPP-TT) derivative (with thieno[3,2- b]pyrrole)	Diketopyrrolo pyrrole (DPP) & Thieno[3,2- b]pyrrole	0.12 ^[7]	-	as low as 0 ^[7]	Bottom-Gate, Top- Contact ^[7]

Experimental Protocols

The fabrication and characterization of OFETs are intricate processes where minor variations can significantly impact the measured performance. Below are generalized experimental protocols for the fabrication of OFETs based on the compared thienothiophene co-polymers.

Device Fabrication

1. Substrate Preparation:

- Highly doped silicon wafers with a thermally grown silicon dioxide (SiO_2) layer are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO_2 as the gate dielectric.
- The substrates are cleaned ultrasonically in a sequence of deionized water, acetone, and isopropanol.
- To improve the interface quality, the SiO_2 surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

2. Electrode Deposition (for Bottom-Contact Architecture):

- Source and drain electrodes, typically gold (Au), are patterned on the dielectric surface through photolithography or deposited using shadow masks. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often used.

3. Semiconductor Film Deposition:

- The thienothiophene co-polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration.
- The polymer solution is then deposited onto the substrate using techniques like spin-coating or solution-shearing to form a thin film.
- The film is often annealed at an elevated temperature to remove residual solvent and improve the molecular ordering, which is crucial for high charge mobility.

4. Electrode Deposition (for Top-Contact Architecture):

- Following the deposition and annealing of the semiconductor film, the source and drain electrodes are deposited on top of the organic layer through a shadow mask.

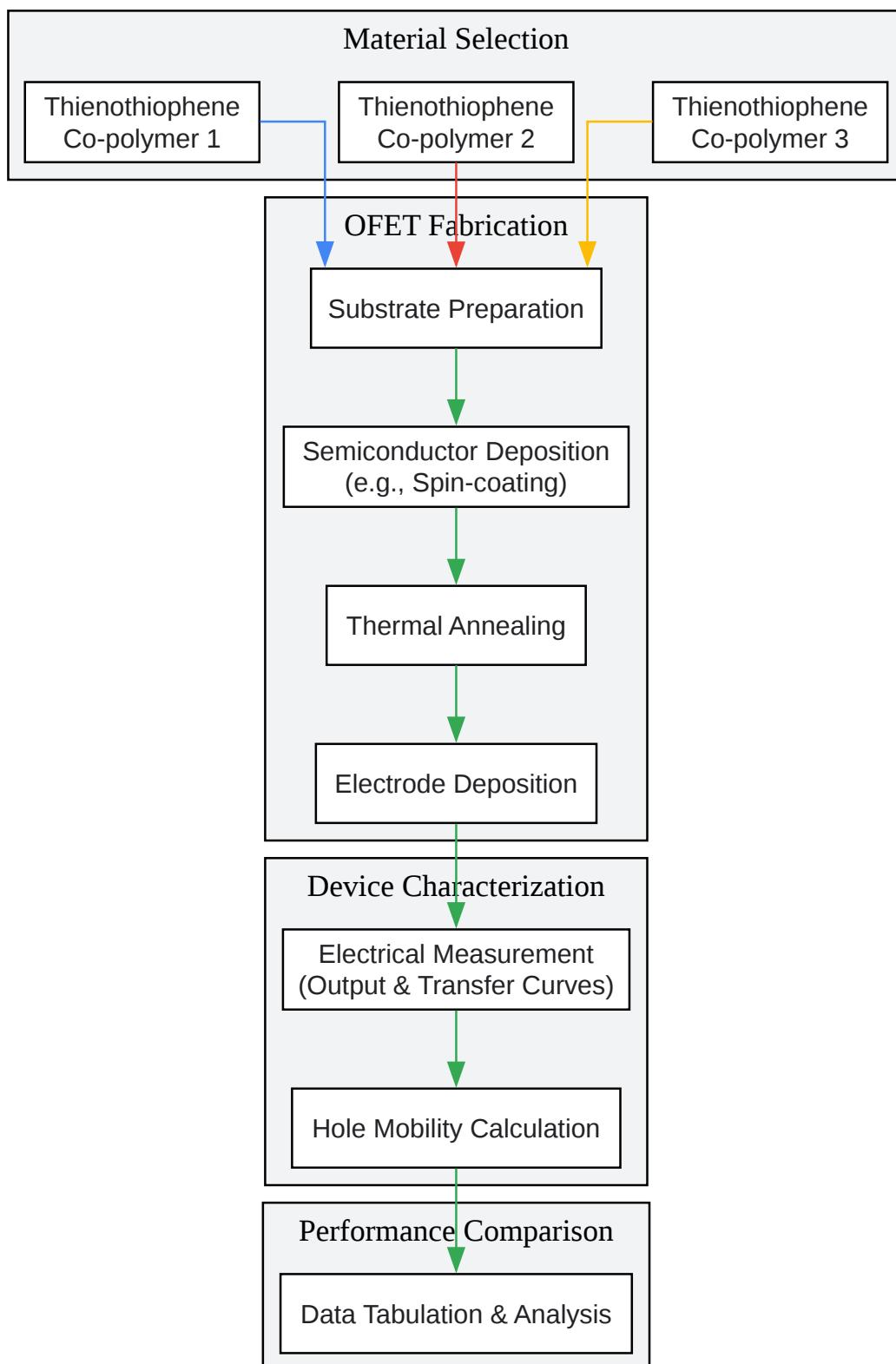
Device Characterization

- The electrical characteristics of the OFETs are measured in a controlled environment, often under vacuum or in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the effects of air and moisture.

- A semiconductor parameter analyzer is used to measure the output characteristics (Drain Current, I_d vs. Drain-Source Voltage, V_{ds}) and transfer characteristics (I_d vs. Gate-Source Voltage, V_{gs}).
- The hole mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: $I_d = (\mu * C_i * W) / (2L) * (V_{gs} - V_{th})^2$ where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_{th} is the threshold voltage.[\[8\]](#)

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the hole mobility of different thienothiophene co-polymers in OFETs.

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Caption: Workflow for comparing hole mobility in OFETs.

In conclusion, co-polymers based on thieno[3,2-b]thiophene exhibit a wide range of hole mobilities depending on the co-monomer unit. Co-polymers incorporating diketopyrrolopyrrole (DPP) have demonstrated particularly high performance, with mobilities exceeding 1 cm²/Vs.[2] [3][4] The choice of the co-monomer, along with careful optimization of the device fabrication and processing conditions, is paramount in achieving high-performance OFETs for next-generation organic electronic applications.

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- To cite this document: BenchChem. [comparing hole mobility in OFETs with different thienothiophene co-polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281055#comparing-hole-mobility-in-ofets-with-different-thienothiophene-co-polymers>]

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